molecular formula C9H17NO B13175429 4-Amino-1-cyclobutyl-3-methylbutan-1-one

4-Amino-1-cyclobutyl-3-methylbutan-1-one

Cat. No.: B13175429
M. Wt: 155.24 g/mol
InChI Key: IZNUPZTWQREHNG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutyl-3-methylbutan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a methylbutanone structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-3-methylbutan-1-one typically involves the reaction of cyclobutylamine with 3-methylbutanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-1-cyclobutyl-3-methylbutan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino group and cyclobutyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1-cyclobutyl-3-methylbutan-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Biological Activity

4-Amino-1-cyclobutyl-3-methylbutan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C8H15N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P1.5

This compound functions primarily as a modulator of neurotransmitter systems, particularly through its interaction with GABA (gamma-aminobutyric acid) receptors. By inhibiting GABA aminotransferase, it increases GABA levels in the brain, which can have therapeutic implications for conditions like epilepsy and anxiety disorders .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial and antifungal activities. In vitro studies have demonstrated that certain analogs can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly as a GABAergic agent. Studies have shown that it can enhance GABAergic transmission, leading to anxiolytic effects in animal models. This mechanism may provide insights into its potential use for anxiety disorders and other neurological conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For example:

  • Cyclobutyl Ring : The presence of the cyclobutyl group is crucial for maintaining the compound's activity.
  • Amino Group Position : Variations in the position of the amino group can alter receptor binding affinity and selectivity.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed that the compound reduced neuronal cell death by modulating oxidative stress pathways .
  • Antimicrobial Activity : In a comparative study, various derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutyl-3-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(6-10)5-9(11)8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

IZNUPZTWQREHNG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CCC1)CN

Origin of Product

United States

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